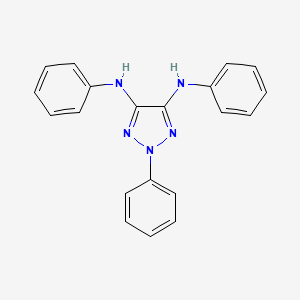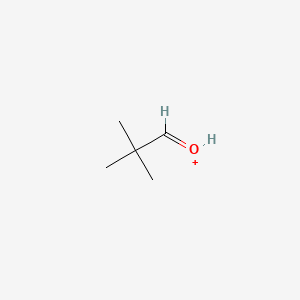
(2,2-Dimethylpropylidene)oxidanium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,2-Dimethylpropylidene)oxidanium is a chemical compound with the molecular formula C5H11OThis compound is a colorless liquid with a distinct odor and is commonly used as a reagent in organic synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
(2,2-Dimethylpropylidene)oxidanium can be synthesized through the reaction of methanol and acetone in the presence of a catalyst. The process involves mixing methanol and acetone, adding a catalyst, and allowing the reaction to proceed under controlled conditions. The crude product is then purified through extractive distillation and redistillation to obtain the final product with high purity .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction is carried out in reactors with precise temperature and pressure control to ensure high yield and purity. The use of metal oxide catalysts, such as Fe2O3, Al2O3, or Ga2O3, can enhance the reaction efficiency and reduce energy consumption .
Análisis De Reacciones Químicas
Types of Reactions
(2,2-Dimethylpropylidene)oxidanium undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can convert it into other useful intermediates.
Substitution: It can participate in substitution reactions where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong acids, bases, and oxidizing agents. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the outcome of the reactions .
Major Products
The major products formed from reactions involving this compound depend on the specific reaction pathway. For example, oxidation can yield various carbonyl compounds, while substitution reactions can produce a range of substituted derivatives .
Aplicaciones Científicas De Investigación
(2,2-Dimethylpropylidene)oxidanium has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of other compounds.
Biology: It can be used in biochemical studies to investigate reaction mechanisms and pathways.
Industry: It is used in the production of various chemicals and materials .
Mecanismo De Acción
The mechanism of action of (2,2-Dimethylpropylidene)oxidanium involves its interaction with specific molecular targets and pathways. It can act as an alkylating agent, introducing alkyl groups into other molecules. This interaction can lead to changes in the structure and function of the target molecules, influencing various biochemical processes .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to (2,2-Dimethylpropylidene)oxidanium include:
(2,2-Dimethylpropylidyne)phosphine: A compound with a phosphorus-carbon triple bond, known for its stability at room temperature.
2,2-Dimethoxypropane: Another name for this compound, used interchangeably in some contexts.
Uniqueness
This compound is unique due to its specific chemical structure and reactivity. Its ability to act as an alkylating agent and its use in various chemical reactions make it a valuable compound in both research and industrial applications .
Propiedades
Número CAS |
64788-27-8 |
|---|---|
Fórmula molecular |
C5H11O+ |
Peso molecular |
87.14 g/mol |
Nombre IUPAC |
2,2-dimethylpropylideneoxidanium |
InChI |
InChI=1S/C5H10O/c1-5(2,3)4-6/h4H,1-3H3/p+1 |
Clave InChI |
FJJYHTVHBVXEEQ-UHFFFAOYSA-O |
SMILES canónico |
CC(C)(C)C=[OH+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


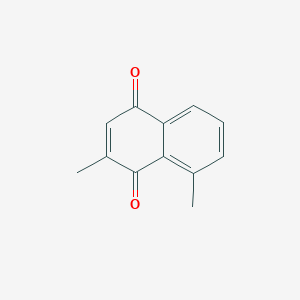

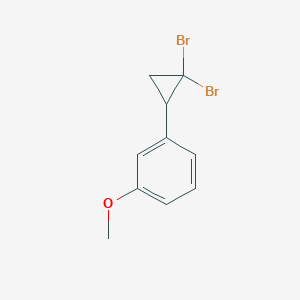
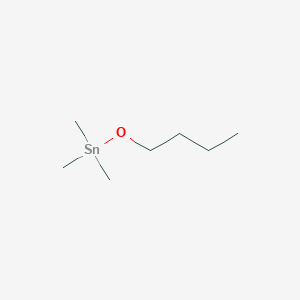
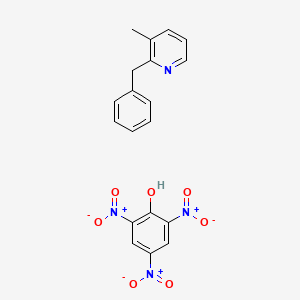
![[3-(4-Chlorophenyl)-2-methylprop-2-en-1-ylidene]propanedioic acid](/img/structure/B14496505.png)
![2,2'-[(2-Nitrophenyl)methylene]bis(5-ethylfuran)](/img/structure/B14496512.png)

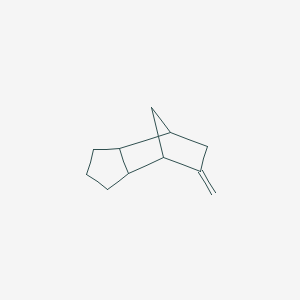
![1-[(1H-Pyrrol-2-yl)methylidene]-1H-pyrrol-1-ium perchlorate](/img/structure/B14496534.png)
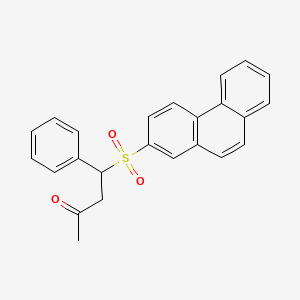

![1-{3-[(Tert-butylperoxy)methoxy]propyl}cyclohex-1-ene](/img/structure/B14496555.png)
